molecular formula C6H8FNS B1472484 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine CAS No. 1547144-26-2

2-Fluoro-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B1472484
CAS No.: 1547144-26-2
M. Wt: 145.2 g/mol
InChI Key: MQNJYYTWJPKECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-2-(thiophen-2-yl)ethan-1-amine” is an aromatic amine . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . The synthesis of these compounds often involves heterocyclization of various substrates . Another method involves the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenealdehyde, which then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. This compound reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldoxime, which is then reduced to form 2-thiopheneethylamine .


Chemical Reactions Analysis

“this compound” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 128-132°C at 22mmHg and a density of 1.087 kg/L . It is a light yellow clear liquid that turns red upon standing for a long time . It is unstable and needs to be protected with nitrogen .

Safety and Hazards

“2-Fluoro-2-(thiophen-2-yl)ethan-1-amine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It causes severe skin burns and eye damage .

Properties

IUPAC Name

2-fluoro-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYYTWJPKECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 3
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 4
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 5
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 6
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine

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